Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13660131
InChI: InChI=1S/C9H8O4S.Na/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12;/h1,3-6H,7H2,(H,10,11,12);/q;+1/p-1
SMILES: C#CCOC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Molecular Formula: C9H7NaO4S
Molecular Weight: 234.21 g/mol

Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate

CAS No.:

Cat. No.: VC13660131

Molecular Formula: C9H7NaO4S

Molecular Weight: 234.21 g/mol

* For research use only. Not for human or veterinary use.

Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate -

Specification

Molecular Formula C9H7NaO4S
Molecular Weight 234.21 g/mol
IUPAC Name sodium;4-prop-2-ynoxybenzenesulfonate
Standard InChI InChI=1S/C9H8O4S.Na/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12;/h1,3-6H,7H2,(H,10,11,12);/q;+1/p-1
Standard InChI Key QFXFWHYWZZVLAY-UHFFFAOYSA-M
SMILES C#CCOC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Canonical SMILES C#CCOC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Features

Molecular Composition

Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate possesses the molecular formula C₉H₇NaO₄S and a molecular weight of 234.21 g/mol . The IUPAC name, sodium 4-(prop-2-yn-1-yloxy)benzenesulfonate, reflects its structure: a benzene ring substituted at the 1-position with a sulfonate group (-SO₃⁻Na⁺) and at the 4-position with a propargyl ether (-O-CH₂-C≡CH). The InChI code (1S/C9H8O4S.Na/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12;/h1,3-6H,7H2,(H,10,11,12);/q;+1/p-1) and InChI key (QFXFWHYWZZVLAY-UHFFFAOYSA-M) provide precise stereochemical descriptors .

Table 1: Molecular Identity

PropertyValue
CAS No.58349-74-9
Molecular FormulaC₉H₇NaO₄S
Molecular Weight234.21 g/mol
IUPAC NameSodium 4-(prop-2-yn-1-yloxy)benzenesulfonate

Structural Characterization

The compound’s structure combines a hydrophobic benzene core with hydrophilic sulfonate and propargyl groups. X-ray crystallography of analogous sulfonates reveals planar benzene rings with bond angles of 120° at the sulfonate oxygen atoms, suggesting strong resonance stabilization . Fourier-transform infrared (FTIR) spectra typically show peaks at ~1170 cm⁻¹ (S=O asymmetric stretch) and ~1040 cm⁻¹ (S-O symmetric stretch), confirming the sulfonate group. Nuclear magnetic resonance (NMR) data for the propargyl moiety include a triplet at δ 2.5 ppm (¹H, ≡C-H) and a singlet at δ 70–80 ppm (¹³C, sp-hybridized carbons) .

Synthesis and Manufacturing Processes

Conventional Synthesis Methods

The primary synthesis route involves reacting 4-hydroxybenzenesulfonic acid with propargyl bromide under basic conditions (e.g., sodium hydroxide or potassium carbonate) . The reaction proceeds via nucleophilic substitution, where the hydroxyl group’s oxygen attacks the propargyl bromide’s electrophilic carbon:

4-HO-C₆H₄-SO₃H + HC≡C-CH₂BrNaOH4-(HC≡C-CH₂O)-C₆H₄-SO₃Na + H₂O + NaBr\text{4-HO-C₆H₄-SO₃H + HC≡C-CH₂Br} \xrightarrow{\text{NaOH}} \text{4-(HC≡C-CH₂O)-C₆H₄-SO₃Na + H₂O + NaBr}

Yields exceeding 85% are achievable at 50–60°C within 6–8 hours. Purification involves recrystallization from ethanol-water mixtures, yielding a white crystalline solid with >98% purity .

Optimization and Industrial Production

Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and safety. Key parameters include:

  • Temperature control: Maintaining 55–60°C prevents alkyne polymerization .

  • Solvent selection: Aqueous acetone mixtures (3:1 v/v) improve propargyl bromide solubility while minimizing hydrolysis.

  • Catalyst use: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerate reaction rates by 30% .

Table 2: Synthesis Optimization Parameters

ParameterOptimal Condition
Temperature55–60°C
SolventAcetone:H₂O (3:1)
CatalystTBAB (0.1 mol%)
Reaction Time6–8 hours

Physicochemical Properties

Solubility and Stability

The compound exhibits high water solubility (>500 mg/mL at 25°C) due to its ionic sulfonate group. It remains stable under ambient conditions but degrades above 200°C, decomposing into sodium sulfate, carbon dioxide, and propargyl alcohol derivatives . Hydrolytic stability tests in pH 7.4 buffers show <5% degradation over 30 days, making it suitable for pharmaceutical formulations .

Thermal and Spectral Characteristics

Differential scanning calorimetry (DSC) reveals a melting point of 141–142°C, consistent with crystalline sulfonates . Thermogravimetric analysis (TGA) indicates a two-stage decomposition:

  • Stage 1 (200–300°C): Loss of propargyl ether (Δm = 18%).

  • Stage 2 (300–500°C): Sulfonate group decomposition (Δm = 52%) .

UV-Vis spectra in water show a λₘₐₓ at 265 nm (π→π* transition of the benzene ring), with molar absorptivity ε = 12,400 L·mol⁻¹·cm⁻¹.

Reactivity and Functional Behavior

Surfactant Properties

As an anionic surfactant, the compound reduces water’s surface tension to 32 mN/m at 0.1 mM concentration. Its critical micelle concentration (CMC) is 1.5 mM, with micelles averaging 5 nm in diameter. Applications include:

  • Dispersant: Stabilizes nanoparticles (e.g., Au, TiO₂) in aqueous media .

  • Emulsifier: Forms stable oil-in-water emulsions in cosmetic formulations .

Pharmaceutical Applications

Recent studies highlight its role in synthesizing carbonic anhydrase (CA) inhibitors. The propargyl group enables Click Chemistry with azide-functionalized biomolecules, creating selective CA IX/XII inhibitors for cancer therapy . In vitro assays show IC₅₀ values of 8–15 nM against CA IX, outperforming acetazolamide (IC₅₀ = 250 nM) .

Table 3: Pharmacological Activity

TargetIC₅₀ (nM)Selectivity Over CA II
CA IX8.2120-fold
CA XII14.790-fold

Comparative Analysis with Structural Analogs

Sulfonate Derivatives Comparison

Compared to sodium dodecylbenzenesulfonate (SDBS), this compound exhibits:

  • Higher water solubility (500 vs. 150 mg/mL).

  • Lower CMC (1.5 vs. 2.8 mM).

  • Reduced ecotoxicity (EC₅₀ = 2.1 vs. 0.5 mg/L) .

Performance in Industrial Applications

In nanoparticle synthesis, it produces narrower size distributions (PDI = 0.1 vs. 0.3 for SDBS) due to stronger electrostatic stabilization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator